molecular formula C19H23NO3 B5236848 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide

2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide

Cat. No.: B5236848
M. Wt: 313.4 g/mol
InChI Key: ANMJFFPKIIINCY-UHFFFAOYSA-N
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Description

2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide is an organic compound with a complex structure that includes a benzamide core, a hydroxy group, and an isopropyl-methylphenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide typically involves multiple steps:

    Formation of the phenoxyethyl intermediate: This step involves the reaction of 2-isopropyl-5-methylphenol with an appropriate alkylating agent to form 2-(2-isopropyl-5-methylphenoxy)ethyl bromide.

    Amidation reaction: The intermediate is then reacted with 2-hydroxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 2-keto-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide.

    Reduction: Formation of 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline.

    Substitution: Formation of various substituted phenoxyethyl derivatives.

Scientific Research Applications

2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

    Biological Studies: It can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The hydroxy and benzamide groups can form hydrogen bonds with target molecules, while the phenoxyethyl side chain can interact with hydrophobic pockets.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-[2-(2-isopropylphenoxy)ethyl]benzamide
  • 2-hydroxy-N-[2-(2-methylphenoxy)ethyl]benzamide
  • 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline

Uniqueness

2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide is unique due to the presence of both the hydroxy and benzamide groups, which provide multiple sites for interaction with biological targets. The isopropyl-methylphenoxyethyl side chain also contributes to its distinct chemical properties, such as increased hydrophobicity and steric bulk, which can influence its binding affinity and selectivity.

Properties

IUPAC Name

2-hydroxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-13(2)15-9-8-14(3)12-18(15)23-11-10-20-19(22)16-6-4-5-7-17(16)21/h4-9,12-13,21H,10-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMJFFPKIIINCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197145
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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